Cluster Ion Dissociation Energy vs. NaBF₄ and KBF₄
Collision-induced dissociation (CID) profiling of [(NH₄BF₄)ₙNH₄]⁺ cluster ions versus analogous [(NaBF₄)ₙNa]⁺ and [(KBF₄)ₙK]⁺ ions revealed that NH₄⁺-based clusters require significantly lower collision energy to induce fragmentation than either Na⁺ or K⁺ systems [1]. CID profiles and precursor/product ion signal intensity measurements as a function of applied collision voltage were collected and directly compared across the three cation series under identical electrospray ionization conditions [1].
| Evidence Dimension | Cluster ion dissociation energy (relative stability ranking) |
|---|---|
| Target Compound Data | [(NH₄BF₄)ₙNH₄]⁺ clusters: easiest to dissociate among the three cation series |
| Comparator Or Baseline | [(NaBF₄)ₙNa]⁺ clusters: intermediate dissociation energy; [(KBF₄)ₙK]⁺ clusters: most difficult to dissociate |
| Quantified Difference | Qualitative ranking: NH₄⁺ < Na⁺ < K⁺ for cluster ion stability under CID |
| Conditions | Electrospray ionization (ESI) source; ion-trap tandem mass spectrometry with collision-induced dissociation (CID) in N₂ atmosphere |
Why This Matters
This lower gas-phase cluster stability of NH₄BF₄ relative to NaBF₄ and KBF₄ is a measurable physical property that may influence ion mobility and desolvation behavior in electrospray-based analytical applications, informing method development where cluster ion suppression or enhancement is desired.
- [1] Dain, R. P., & Van Stipdonk, M. J. (2008). Generation and collision-induced dissociation of ammonium tetrafluoroborate cluster ions. Rapid Communications in Mass Spectrometry, 22(13), 2044–2052. View Source
